molecular formula C26H25BrN4 B11208899 7-(4-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11208899
M. Wt: 473.4 g/mol
InChI Key: PSYYHHLTAWGIJK-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the bromophenyl group: This step usually involves a bromination reaction using reagents like N-bromosuccinimide (NBS).

    Attachment of the cyclohexenyl ethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group.

    Reduction: Reduction reactions can be used to modify the pyrrolopyrimidine core or the phenyl groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromophenyl group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the pyrrolopyrimidine core might interact with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromophenyl group in 7-(4-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine distinguishes it from its analogs. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity in biological systems.

Properties

Molecular Formula

C26H25BrN4

Molecular Weight

473.4 g/mol

IUPAC Name

7-(4-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H25BrN4/c27-21-11-13-22(14-12-21)31-17-23(20-9-5-2-6-10-20)24-25(29-18-30-26(24)31)28-16-15-19-7-3-1-4-8-19/h2,5-7,9-14,17-18H,1,3-4,8,15-16H2,(H,28,29,30)

InChI Key

PSYYHHLTAWGIJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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